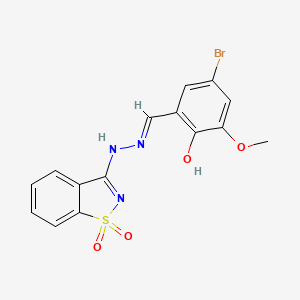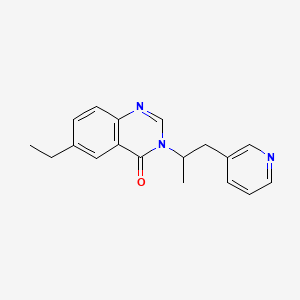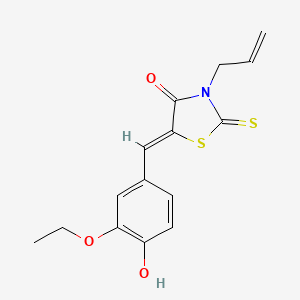![molecular formula C23H20BrNO5 B6088519 N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide](/img/structure/B6088519.png)
N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide, also known as Br-DMPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. Br-DMPPB is a benzamide derivative that exhibits potent activity as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in regulating synaptic transmission and plasticity in the central nervous system (CNS).
Mecanismo De Acción
The mechanism of action of N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide involves the positive allosteric modulation of mGluR5. Allosteric modulators are compounds that bind to a site on the receptor that is distinct from the orthosteric site, which is the site where the endogenous ligand binds. By binding to the allosteric site, N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide can enhance the activity of mGluR5 in response to the endogenous ligand glutamate, leading to an increase in intracellular signaling pathways and downstream effects on synaptic plasticity and neuronal excitability.
Biochemical and physiological effects:
N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, changes in synaptic plasticity, and alterations in neuronal excitability. These effects can ultimately lead to changes in behavior and cognition, which have been observed in animal models of various CNS disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide in lab experiments is its potency and specificity as a positive allosteric modulator of mGluR5. This allows for precise modulation of mGluR5 activity without affecting other receptors or neurotransmitter systems. However, one limitation of using N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.
Direcciones Futuras
There are several future directions for research on N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide, including the development of more potent and selective mGluR5 modulators, the investigation of its potential therapeutic applications in various CNS disorders, and the exploration of its effects on other neurotransmitter systems and brain regions. Additionally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide, as well as its potential side effects and toxicity profiles.
Métodos De Síntesis
The synthesis of N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide involves several synthetic steps, including the condensation of 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline to yield the intermediate 4-bromo-N-(3,4,5-trimethoxybenzoyl)aniline. The subsequent reaction of this intermediate with benzoyl chloride in the presence of a base such as triethylamine leads to the formation of N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide. The overall yield of this synthesis route is approximately 35%.
Aplicaciones Científicas De Investigación
N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide has been extensively studied for its potential applications in the treatment of various CNS disorders, including schizophrenia, depression, anxiety, and addiction. Studies have shown that N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide can enhance the activity of mGluR5, which in turn can modulate the release of various neurotransmitters such as glutamate, dopamine, and GABA. This modulation of neurotransmitter release can lead to changes in synaptic plasticity and neuronal excitability, which can ultimately affect behavior and cognition.
Propiedades
IUPAC Name |
N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrNO5/c1-28-19-11-15(12-20(29-2)22(19)30-3)21(26)17-13-16(24)9-10-18(17)25-23(27)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUQLAYSMXEPGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-acetyl-4-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperazine](/img/structure/B6088443.png)
![4-{6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6088448.png)
![1-(3-isoxazolyl)-N-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methylethanamine](/img/structure/B6088465.png)
![1-(2-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B6088478.png)
![5-isopropyl-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B6088485.png)
![2-butyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6088493.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide](/img/structure/B6088498.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-[(4-methoxyphenoxy)methyl]piperidine](/img/structure/B6088511.png)
![6-(2-phenylethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B6088524.png)


![1-(2-fluorophenyl)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6088541.png)
![3-{1-[3-(dimethylamino)benzoyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6088547.png)